2-Fluoro-N-methylpyridin-4-amine
Overview
Description
2-Fluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2 and a molecular weight of 126.13 g/mol. This compound is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it a valuable building block in various fields of research.
Preparation Methods
The synthesis of 2-Fluoro-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of a difluoropyridine with methylamine. Another method includes the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . These methods provide moderate to good yields of the desired product.
Chemical Reactions Analysis
2-Fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles such as amines or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with arylboronic acids to form novel pyridine derivatives.
Oxidation and Reduction: The compound exhibits stability towards oxidation by the cytochrome P450 enzyme CYP2E1.
Scientific Research Applications
2-Fluoro-N-methylpyridin-4-amine has several scientific research applications:
Derivatization Reagent: It is used as a derivatization reagent to analyze catecholamines and amino acids by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Synthesis of Novel Pyridine Derivatives: The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions.
Building Block for Synthesis: It serves as a building block for the synthesis of novel drugs, agrochemicals, and functional materials such as fluorescent dyes, catalysts, and polymers.
Potassium Channel Blocker:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methylpyridin-4-amine involves its interaction with potassium channels. As a potassium channel blocker, the compound binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium ions and enhancing impulse conduction . This mechanism is similar to that of 4-aminopyridine, which is used clinically to improve walking in people with multiple sclerosis .
Comparison with Similar Compounds
2-Fluoro-N-methylpyridin-4-amine can be compared with other fluorinated pyridine derivatives such as:
3-Fluoro-4-aminopyridine: Exhibits comparable basicity, greater lipophilicity, higher permeability to an artificial brain membrane, and more stability towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1.
3-Fluoro-5-methylpyridin-4-amine: A novel potassium channel blocker with potential application in PET imaging.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific research applications.
Biological Activity
2-Fluoro-N-methylpyridin-4-amine (CAS No. 1564929-58-3) is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of potassium channels. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C₆H₇FN₂
Molecular Weight: 126.13 g/mol
Structural Characteristics: The compound features a fluorine atom at the second position and a methylamino group at the fourth position of the pyridine ring, which influences its pharmacological properties.
Synthesis and Derivatization
This compound can be synthesized through various methods, including Suzuki cross-coupling reactions. It serves as a derivatization reagent for analyzing catecholamines and amino acids using matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, demonstrating its versatility in chemical applications.
Potassium Channel Modulation
One of the most significant biological activities of this compound is its role as a potassium (K+) channel modulator. Similar compounds have been shown to block K+ channels, which are crucial for neuronal excitability and muscle contraction. By binding to exposed K+ channels in demyelinated axons, this compound may reduce intracellular K+ leakage and enhance impulse conduction, making it potentially beneficial for treating neurological disorders such as multiple sclerosis .
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds. Below is a summary table highlighting key features and activities:
Compound Name | Similarity Index | Key Features |
---|---|---|
2-Fluoro-3-methylpyridin-4-amine | 0.93 | Different substitution pattern affecting activity |
2-Fluoro-5-phenylpyridin-4-amine | 0.88 | Incorporates phenyl group, altering binding properties |
4-Amino-6-fluoronicotinaldehyde | 0.88 | Contains an aldehyde functional group |
5-(Difluoromethyl)-2-fluoropyridin-4-amine | 0.84 | Two fluorine atoms may enhance lipophilicity |
6-Fluoro-4-methylpyridin-3-amine | 0.81 | Variation in position may affect biological activity |
This comparison indicates that while there are structural similarities among these compounds, the specific arrangement of substituents in this compound contributes to its unique pharmacological profile.
Research Findings and Case Studies
Recent studies have provided insights into the pharmacokinetics and metabolic stability of this compound:
- Metabolic Stability : Research indicates that this compound interacts with cytochrome P450 enzymes, influencing its metabolic stability and pharmacokinetics. Understanding these interactions is vital for predicting its bioavailability and therapeutic efficacy.
- Therapeutic Implications : Given its ability to modulate potassium channels, there is potential for this compound to be developed into a therapeutic agent for conditions characterized by demyelination or neuronal excitability disorders .
- In Vivo Studies : Preliminary in vivo studies suggest that derivatives of pyridine compounds can serve as effective PET tracers for imaging demyelination in neurological conditions, reinforcing the relevance of compounds like this compound in clinical applications .
Properties
IUPAC Name |
2-fluoro-N-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDHPAPTFFRFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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